2-Hydroxyimino-N-naphthalen-1-YL-3-oxo-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 25625668
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide typically involves the reaction of naphthalen-1-ylamine with a suitable precursor under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo-compounds, while reduction may yield hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-carboxamide
2-Hydroxyimino-N-phenyl-3-oxo-butyramide
2-Hydroxyimino-N-benzyl-3-oxo-butyramide
Uniqueness: 2-Hydroxyimino-N-naphthalen-1-yl-3-oxo-butyramide stands out due to its specific structural features, such as the presence of the naphthalen-1-yl group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H12N2O3 |
---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
(E)-3-hydroxy-N-naphthalen-1-yl-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)13(16-19)14(18)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3,(H,15,18)/b13-9+ |
InChI-Schlüssel |
CYWMAGLVKJDYEC-UKTHLTGXSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)NC1=CC=CC2=CC=CC=C21)\N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC2=CC=CC=C21)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.